molecular formula C9H16ClN5O B1469562 1-Cyclopropyl-4-piperidin-4-yl-1,4-dihydro-tetrazol-5-one hydrochloride CAS No. 1361111-57-0

1-Cyclopropyl-4-piperidin-4-yl-1,4-dihydro-tetrazol-5-one hydrochloride

Cat. No. B1469562
M. Wt: 245.71 g/mol
InChI Key: YYKLAKIDTFSZAI-UHFFFAOYSA-N
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Description

The compound “1-Cyclopropyl-4-piperidin-4-yl-1,4-dihydro-tetrazol-5-one hydrochloride” is a complex organic molecule. It belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . Piperidin-4-ones, a related class of compounds, exhibit various biological activities like analgesic, hypotensive and central nervous system depressant, antiviral, bactericidal and fungicidal activities .


Synthesis Analysis

In the synthesis of related compounds, a series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes and ammonium acetate . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide . The piperidine derivative was first coupled with Boc‐protected β‐alanine using HBTU/HOBt/DIPEA as activating agents .


Molecular Structure Analysis

The molecular structure of “1-Cyclopropyl-4-piperidin-4-yl-1,4-dihydro-tetrazol-5-one hydrochloride” is complex, involving several functional groups and rings. The compound features a cyclopropyl group, a piperidin-4-yl group, and a 1,4-dihydro-tetrazol-5-one group . The modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring has been studied .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Mannich reaction, which is a form of condensation . This reaction involves the coupling of the piperidine derivative with Boc‐protected β‐alanine using HBTU/HOBt/DIPEA as activating agents .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and crystal structure of novel heterocyclic compounds involving 1-cyclopropyl and piperidin-4-yl groups have been extensively studied due to their significant biological importance. For example, Thimmegowda et al. (2009) synthesized a related compound, which, due to its structural relation to the anti-HIV drug Nevirapine, highlights the importance of these compounds in medicinal chemistry. The crystal structure of such compounds aids in molecular modeling and biological studies by providing a detailed characterization of the molecule's geometry and intermolecular interactions (Thimmegowda et al., 2009).

Antimicrobial Activity

Compounds containing the tetrazole and piperidine nuclei demonstrate promising antimicrobial properties. Elavarasan et al. (2014) synthesized a series of novel tetrazole substituted piperidine derivatives, showing that several compounds exhibited good antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).

Application in Polymer Chemistry

The structural versatility of compounds containing 1-cyclopropyl and piperidin-4-yl groups allows their use in polymer chemistry. Soboleva et al. (2017) explored the synthesis of piperidin-4-ols and their acrylates, aiming at the preparation of fluorescent films. This demonstrates the potential of such compounds in material science, especially in the development of new materials with specific optical properties (Soboleva, Orlova, & Shelkovnikov, 2017).

Fluorescent Properties for Bioimaging

Compounds derived from 1-cyclopropyl and piperidin-4-yl groups also exhibit fluorescent properties, making them suitable for bioimaging applications. Odin et al. (2022) reported the synthesis of pyrazoles and pyrazolines with marked fluorescent abilities, which could be utilized in bioimaging to track biological processes in real-time with high specificity (Odin, Chertov, Grigor’eva, & Golovanov, 2022).

CGRP Receptor Antagonism

The specificity of 1-cyclopropyl-4-piperidin-4-yl-1,4-dihydro-tetrazol-5-one hydrochloride derivatives towards certain biological targets has been exploited in drug development. For instance, Cann et al. (2012) described the synthesis of a potent CGRP (calcitonin gene-related peptide) receptor antagonist. This highlights the therapeutic potential of such compounds in treating conditions mediated by the CGRP receptor, such as migraine headaches (Cann et al., 2012).

properties

IUPAC Name

1-cyclopropyl-4-piperidin-4-yltetrazol-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O.ClH/c15-9-13(7-1-2-7)11-12-14(9)8-3-5-10-6-4-8;/h7-8,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKLAKIDTFSZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)N(N=N2)C3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-4-piperidin-4-yl-1,4-dihydro-tetrazol-5-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropyl-4-piperidin-4-yl-1,4-dihydro-tetrazol-5-one hydrochloride
Reactant of Route 2
1-Cyclopropyl-4-piperidin-4-yl-1,4-dihydro-tetrazol-5-one hydrochloride
Reactant of Route 3
1-Cyclopropyl-4-piperidin-4-yl-1,4-dihydro-tetrazol-5-one hydrochloride
Reactant of Route 4
1-Cyclopropyl-4-piperidin-4-yl-1,4-dihydro-tetrazol-5-one hydrochloride
Reactant of Route 5
1-Cyclopropyl-4-piperidin-4-yl-1,4-dihydro-tetrazol-5-one hydrochloride
Reactant of Route 6
1-Cyclopropyl-4-piperidin-4-yl-1,4-dihydro-tetrazol-5-one hydrochloride

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